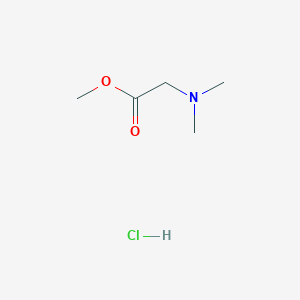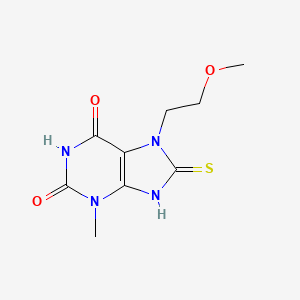
2-amino-N-(2-furylmethyl)-4-phenylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(2-furylmethyl)-4-phenylthiophene-3-carboxamide is a chemical compound with the molecular formula C10H10N2O2S . It has a molecular weight of 222.27 . The compound contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .
Molecular Structure Analysis
The molecular structure of 2-amino-N-(2-furylmethyl)-4-phenylthiophene-3-carboxamide includes a thiophene ring, an amine group, and a carboxamide group . The InChI key for this compound is JSQOJQNTLSMBGB-UHFFFAOYSA-N .Applications De Recherche Scientifique
Thymus-independent Antigens : Research by Inman (1975) discusses a general approach for covalently attaching carboxyl and primary amino groups to high molecular weight polysaccharides, which can be used in the study of B lymphocyte activation. Although not directly related to 2-amino-N-(2-furylmethyl)-4-phenylthiophene-3-carboxamide, this research is relevant for understanding the manipulation of amino groups in complex molecules (Inman, 1975).
Anticonvulsant Activity : A study by Kunda et al. (2013) explores the anticonvulsant activity of Schiff bases of 2-aminothiophenes, synthesized using a basic catalyst and microwave irradiation. While this paper doesn't specifically mention 2-amino-N-(2-furylmethyl)-4-phenylthiophene-3-carboxamide, it provides insight into the pharmaceutical applications of similar compounds (Kunda et al., 2013).
Synthesis of Thiazoles : Kumar et al. (2013) report on the chemoselective thionation-cyclization of enamides, leading to the creation of thiazoles. This process involves manipulating amino and carboxamide groups, which is relevant to the study of 2-amino-N-(2-furylmethyl)-4-phenylthiophene-3-carboxamide (Kumar et al., 2013).
Polymer Chemistry : Research by Spiliopoulos et al. (1998) focuses on the synthesis of rigid-rod polyamides and polyimides from diamino compounds, demonstrating the potential of amino-functionalized molecules in polymer chemistry. This research is indirectly related to 2-amino-N-(2-furylmethyl)-4-phenylthiophene-3-carboxamide in understanding its potential applications in material science (Spiliopoulos et al., 1998).
Antimicrobial Activity : Prasad et al. (2017) report on the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives and their screening for antibacterial activity. This highlights the potential of similar compounds in developing new antimicrobial agents (Prasad et al., 2017).
Synthesis of Benzothiazoles : Jin et al. (2011) describe a condensation reaction of 2-aminothiophenol with aldehydes, catalyzed by ceric ammonium nitrate, to create benzothiazoles. This research is relevant for understanding the chemical behavior of compounds with similar structures (Jin et al., 2011).
Polyamide Synthesis : Wang et al. (2008) discuss the synthesis of hyperbranched poly(triphenylamine amide)s from AB2 type monomers, demonstrating the application of amino group-containing compounds in the field of polymer science (Wang et al., 2008).
Propriétés
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)-4-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c17-15-14(16(19)18-9-12-7-4-8-20-12)13(10-21-15)11-5-2-1-3-6-11/h1-8,10H,9,17H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXSPUGNCLPUND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C(=O)NCC3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2941396.png)



![2-(benzo[d]isoxazol-3-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide](/img/structure/B2941404.png)
![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2941405.png)

![1-[4-(Trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B2941407.png)



![3-[(3-chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2941414.png)
